N-methyl-3-iodoisonicotinamide
Description
N-methyl-3-iodoisonicotinamide is a halogenated derivative of isonicotinamide, characterized by the substitution of an iodine atom at the 3-position of the pyridine ring and a methyl group attached to the nitrogen atom of the amide moiety. Its physicochemical properties, such as molecular weight (C₇H₇IN₂O), solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under ambient conditions, make it a candidate for pharmaceutical and materials science applications. However, detailed studies on its synthesis, reactivity, and biological activity remain sparse in the literature .
Properties
Molecular Formula |
C7H7IN2O |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
3-iodo-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7IN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) |
InChI Key |
DCVBGEPDEACJOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-3-iodoisonicotinamide with three structurally related compounds: 3-chloro-N-phenyl-phthalimide, N-(1-methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide, and N-Nitrosodimethylamine.
3-Chloro-N-phenyl-phthalimide
- Structural Differences :
- The phthalimide backbone replaces the pyridine ring in this compound, introducing an additional carbonyl group and a phenyl substituent.
- Chlorine (Cl) at the 3-position vs. iodine (I) in the target compound.
- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is primarily used to synthesize polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), due to its high reactivity in nucleophilic aromatic substitution . In contrast, this compound’s iodine atom may offer superior leaving-group capability in metal-catalyzed reactions compared to chlorine.
- Stability :
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (Compound 11)
- Structural Differences: A benzimidazole core replaces the pyridine ring, with a methylthiocarbonothioyl group and a quaternary ammonium iodide moiety.
- Synthetic Methodology :
- Applications :
- Compound 11 is a precursor for functionalized polymers, whereas this compound’s applications remain exploratory.
N-Nitrosodimethylamine
- Structural and Functional Contrast: N-Nitrosodimethylamine is a nitrosoamine with a linear structure (CH₃–N(NO)–CH₃), distinct from the heterocyclic framework of this compound.
Data Table: Key Properties of Compared Compounds
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